Ethyl 4-iodobutyrate
Overview
Description
Ethyl 4-iodobutyrate is a chemical compound that serves as an intermediate in various synthetic processes. It is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied for their applications in synthesizing enantiomerically pure substances and pharmaceutical intermediates.
Synthesis Analysis
The synthesis of related compounds to ethyl 4-iodobutyrate involves several methods, including electrophilic iodocyclization, hydrogenation, and biocatalysis. For instance, ethyl 2,3-bis(ethoxycarbonyl)-1H-pyrrole-1-propionate can be synthesized from ethyl 4-iodobutyrate through a multi-step process involving reaction with dibenzylamine and diethyl oxalate, followed by catalytic debenzylation and further reactions . Additionally, ethyl 2-oxo-4-phenylbutyrate can be hydrogenated to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate in the production of ACE inhibitors, using a chemo- and enantioselective process .
Molecular Structure Analysis
The molecular structure of ethyl 4-iodobutyrate and its derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. The presence of functional groups such as esters, iodides, and alkenes dictates the course of the reactions and the formation of products. For example, the presence of the iodide group in ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate allows for its reaction with terminal alkynes in a palladium-catalyzed process .
Chemical Reactions Analysis
Chemical reactions involving ethyl 4-iodobutyrate derivatives are diverse and include cyclization, hydrogenation, and biocatalytic reduction. These reactions are often designed to be regio- and stereoselective, yielding products with high enantiomeric excess, which is essential for the synthesis of optically active pharmaceuticals 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-iodobutyrate and its derivatives, such as solubility, boiling point, and reactivity, are influenced by their molecular structures. These properties are critical in determining the conditions under which the compounds can be synthesized and handled. For example, the solubility of the compounds in various solvents affects the choice of reaction medium, as seen in the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate in a microfluidic chip reactor using different solvent phases .
Scientific Research Applications
Synthesis Applications
Ethyl 4-iodobutyrate serves as a key reactant in the synthesis of complex organic compounds. A study by Tamaru et al. (2003) highlights its role in preparing Ethyl 5-oxo-6-methyl-6-heptenoate through reactions involving acylation, metalation, and metal-catalyzed processes, demonstrating its utility in synthesizing esters with potential applications in medicinal chemistry and materials science Tamaru, Y., Ochiai, H., Nakamura, T., & Yoshida, Z. (2003). Organic Syntheses.
Catalysis and Enantioselective Synthesis
Ethyl 4-iodobutyrate's applications extend to catalysis and enantioselective synthesis. Kluson et al. (2019) discuss its use in a microfluidic chip reactor for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor for several pharmacologically valuable products. This showcases the compound's role in producing chiral intermediates with high precision, a critical aspect of pharmaceutical synthesis Kluson, P., Stavárek, P., Penkavova, V., Vychodilová, H., Hejda, S., Jaklova, N., & Cuřínová, P. (2019). Journal of Flow Chemistry.
Materials Science
In materials science, Ethyl 4-iodobutyrate is explored for enhancing the performance of energy storage materials. Kim et al. (2018) investigated its derivative, ethyl 4,4,4-trifluorobutyrate, as a bifunctional additive for Ni-rich cathodes and graphite anodes in lithium-ion batteries. This research demonstrates the potential of ethyl 4-iodobutyrate derivatives in improving the longevity and efficiency of high-energy batteries, crucial for electric vehicles and portable electronics Kim, K., Kim, Y., Park, S., Yang, H.-J., Park, S.J., Shin, K., Woo, J., Kim, S., Hong, S.Y., & Choi, N. (2018). Journal of Power Sources.
Biocatalysis
Furthermore, Ethyl 4-iodobutyrate is instrumental in biocatalytic processes. Liese et al. (2002) detailed its use in the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, highlighting the efficiency of biocatalytic methods over traditional chemical synthesis in producing high-purity pharmaceutical intermediates Liese, A., Kragl, U., Kierkels, H., & Schulze, B. (2002). Enzyme and Microbial Technology.
Safety And Hazards
properties
IUPAC Name |
ethyl 4-iodobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFVPPGVAHZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447322 | |
Record name | ETHYL 4-IODOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-iodobutyrate | |
CAS RN |
7425-53-8 | |
Record name | Ethyl 4-iodobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 4-IODOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-iodobutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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